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Compound of Interest

Compound Name: 3-Hydroxy-5-methylbenzaldehyde

Cat. No.: B1590290 Get Quote

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-Hydroxy-5-
methylbenzaldehyde

Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic

Resonance (NMR) spectrum of 3-Hydroxy-5-methylbenzaldehyde (CAS No: 60549-26-0).[1]

Intended for researchers, chemists, and professionals in drug development, this document

delves into the assignment of chemical shifts, the underlying electronic factors governing these

shifts, and a standardized protocol for spectral acquisition. By integrating theoretical principles

with practical insights, this guide serves as an essential reference for the structural elucidation

and characterization of this and related substituted aromatic compounds.

Introduction: The Role of ¹³C NMR in Structural
Elucidation
3-Hydroxy-5-methylbenzaldehyde is a substituted aromatic aldehyde whose utility spans

organic synthesis and materials science. The precise arrangement of its functional groups—

hydroxyl, methyl, and aldehyde—on the benzene ring dictates its chemical reactivity and

physical properties. Unambiguous structural confirmation is paramount, and ¹³C NMR

spectroscopy stands as one of the most powerful analytical techniques for this purpose.
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Unlike ¹H NMR, which provides information on the proton environment, ¹³C NMR directly

probes the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic

environment yields a specific signal, or resonance, in the spectrum. The position of this signal,

known as the chemical shift (δ), is highly sensitive to factors such as hybridization, substituent

effects, and resonance, providing a detailed fingerprint of the molecule's structure.

Molecular Structure and Carbon Numbering
To facilitate a clear and unambiguous discussion of the ¹³C NMR spectrum, the carbon atoms

of 3-Hydroxy-5-methylbenzaldehyde are numbered systematically as shown in the diagram

below. This numbering convention will be used for all spectral assignments throughout this

guide.

Figure 1: Molecular Structure and Carbon Numbering of 3-Hydroxy-5-methylbenzaldehyde.

Predicted ¹³C NMR Spectral Data
While experimental spectral data for every compound is not always available in public

databases, chemical shifts can be accurately predicted using computational algorithms and

databases of known substituent effects.[2][3][4] The following table summarizes the predicted

¹³C NMR chemical shifts for 3-Hydroxy-5-methylbenzaldehyde in CDCl₃, a common NMR

solvent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1590290?utm_src=pdf-body
https://www.benchchem.com/product/b1590290?utm_src=pdf-body
https://www.nmrdb.org/13c/
https://caspre.ca/
https://www.nmrdb.org/
https://www.benchchem.com/product/b1590290?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Atom
Predicted Chemical
Shift (δ, ppm)

Carbon Type Key Influences

C7 (CHO) 192.5 Aldehyde Carbonyl

Highly deshielded by

double-bonded

oxygen.

C3 (-OH) 156.0
Aromatic (ipso- to -

OH)

Deshielded by

electronegative

oxygen atom.

C5 (-CH₃) 140.1
Aromatic (ipso- to -

CH₃)

Quaternary carbon,

deshielded by

substitution.

C1 (-CHO) 138.0
Aromatic (ipso- to -

CHO)

Deshielded by

electron-withdrawing

CHO group.

C4 123.5 Aromatic (CH)
Influenced by -OH and

-CH₃ groups.

C6 122.0 Aromatic (CH)
Influenced by -CHO

and -OH groups.

C2 112.8 Aromatic (CH)

Shielded by

resonance effect of -

OH group.

C8 (-CH₃) 21.0 Methyl (sp³)
Typical upfield shift for

alkyl carbons.

Disclaimer: These

values are predicted

using established

algorithms from

NMRDB.org and may

vary slightly from

experimental results.

[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.nmrdb.org/13c/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Scientific Interpretation of the Spectrum: Causality
of Chemical Shifts
The predicted chemical shifts are a direct consequence of the electronic environment of each

carbon atom. The interplay of inductive and resonance effects from the three different

substituents provides a logical and self-validating assignment system.

The Downfield Region: Carbonyl and Oxygen-Bearing
Carbons

C7 (Aldehyde Carbonyl, δ ≈ 192.5 ppm): The resonance for the aldehyde carbon is the

furthest downfield, a characteristic feature for carbonyl groups in aldehydes (typically 190-

200 ppm).[5] This significant deshielding is caused by two factors: the high electronegativity

of the double-bonded oxygen atom, which withdraws electron density (inductive effect), and

the sp² hybridization of the carbon.

C3 (Phenolic Carbon, δ ≈ 156.0 ppm): The carbon directly attached to the hydroxyl group

(ipso-carbon) is significantly deshielded. The primary cause is the strong inductive effect of

the highly electronegative oxygen atom, which pulls electron density away from C3.

The Aromatic Region: A Study in Substituent Effects
The chemical shifts of the remaining aromatic carbons (C1, C2, C4, C5, C6) are determined by

the combined electronic effects of the aldehyde (-CHO), hydroxyl (-OH), and methyl (-CH₃)

groups.

Inductive Effects: An atom's electronegativity pulls electron density away from adjacent

atoms through sigma bonds, causing a deshielding (downfield) effect. The aldehyde and

hydroxyl groups both exert an inductive pull on the ring.

Resonance Effects: Electron density is delocalized through the π-system of the aromatic

ring. The -OH group is a strong resonance donor (activating), increasing electron density at

the ortho and para positions (C2, C4, C6), causing a shielding (upfield) effect. Conversely,

the -CHO group is a strong resonance withdrawer (deactivating), decreasing electron density

at the ortho and para positions (C2, C6), causing a deshielding (downfield) effect.
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Assignment Rationale:

C5 (δ ≈ 140.1 ppm) & C1 (δ ≈ 138.0 ppm): These are the two quaternary aromatic carbons

not attached to oxygen. Their downfield shifts are characteristic of substituted carbons within

an aromatic ring. C5 is ipso to the weakly electron-donating methyl group, while C1 is ipso to

the strongly electron-withdrawing aldehyde group.

C4 (δ ≈ 123.5 ppm), C6 (δ ≈ 122.0 ppm), C2 (δ ≈ 112.8 ppm): These are the three aromatic

carbons bonded to hydrogen. Their relative shifts are explained by their positions relative to

the functional groups:

C2 is ortho to the aldehyde and ortho to the hydroxyl group. The strong shielding

resonance effect from the -OH group dominates, pushing this signal significantly upfield.

C6 is also ortho to the aldehyde and para to the methyl group. It is primarily influenced by

the deshielding effect of the aldehyde.

C4 is para to the aldehyde and ortho to both the hydroxyl and methyl groups. Its shift is a

complex balance of these competing effects.

The Upfield Region: The Methyl Carbon
C8 (Methyl Carbon, δ ≈ 21.0 ppm): This sp³-hybridized carbon appears in the typical upfield

alkyl region (10-30 ppm).[5] Being shielded by its attached hydrogen atoms and removed

from the direct influence of the ring's π-system and electronegative atoms, it has the lowest

chemical shift.

Experimental Protocol for ¹³C NMR Acquisition
To ensure the acquisition of high-quality, reproducible ¹³C NMR data, a standardized

experimental protocol is essential. The following workflow represents a field-proven

methodology.

Step-by-Step Methodology
Sample Preparation:

Accurately weigh approximately 15-25 mg of 3-Hydroxy-5-methylbenzaldehyde.
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Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or

DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.0

ppm).

Cap the tube and gently agitate until the sample is fully dissolved.

Instrument Setup & Calibration:

Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical

peaks.

Acquisition Parameters (for a 500 MHz Spectrometer):

Experiment: Standard ¹³C observation with proton decoupling (e.g., zgpg30).

Pulse Width: Use a 30° pulse angle to allow for a shorter relaxation delay.

Spectral Width: ~240 ppm (from -10 to 230 ppm) to cover the entire expected range of

chemical shifts.

Acquisition Time (AQ): ~1.0-1.5 seconds.

Relaxation Delay (D1): 2.0 seconds. This delay is crucial for allowing carbons to relax,

although quantitative analysis would require a much longer delay.

Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. The low

natural abundance of ¹³C (1.1%) necessitates signal averaging over many scans.

Data Processing:

Apply an exponential window function (line broadening of ~1 Hz) to improve the signal-to-

noise ratio.
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Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into a

frequency-domain spectrum.

Phase the spectrum manually to ensure all peaks are in pure absorption mode.

Apply a baseline correction to obtain a flat baseline.

Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

Identify and label the peak positions.

Workflow Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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